REACTION_CXSMILES
|
O=[C:2]1[C:6]2=[C:7]([C:11]3[S:12][CH:13]=[CH:14][CH:15]=3)[NH:8][C:9](=[O:10])[C:5]2=[C:4]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[NH:3]1.[C:21]([O-:24])([O-])=O.[K+].[K+].[CH2:27]([CH:35]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:36]Br)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].O>CN(C)C=O>[CH2:27]([CH:35]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:2][N:3]1[C:4]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)=[C:5]2[C:6](=[C:7]([C:11]3[S:12][CH:13]=[CH:14][CH:15]=3)[N:8]([CH2:36][CH:35]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:9]2=[O:10])[C:21]1=[O:24])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NC(=C2C1=C(NC2=O)C=2SC=CC2)C=2SC=CC2
|
Name
|
|
Quantity
|
8.95 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25.27 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C(CBr)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was further stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-neck, oven dried
|
Type
|
TEMPERATURE
|
Details
|
heated overnight at 130° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with chloroform
|
Type
|
WASH
|
Details
|
successively washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded the crude product which
|
Type
|
CUSTOM
|
Details
|
was then purified
|
Type
|
ADDITION
|
Details
|
a mixture of hexane and chloroform as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C(CN1C(C2=C(N(C(C2=C1C=1SC=CC1)=O)CC(CCCCCCCCCC)CCCCCCCC)C=1SC=CC1)=O)CCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |